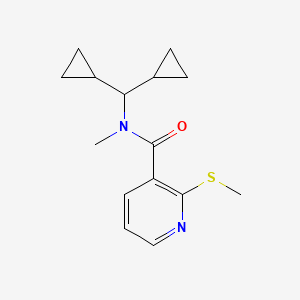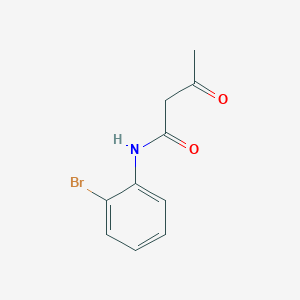![molecular formula C9H11N3O3S B2888284 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol CAS No. 350609-36-8](/img/structure/B2888284.png)
2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol” is a chemical compound that contains a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 N hydrazine, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a total of 28 bonds. It includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring. It also contains 1 amidine derivative, 1 N hydrazine, 1 hydroxyl group, and 1 primary alcohol .Applications De Recherche Scientifique
Catalytic Activity in Olefin Oxidation
The compound has been used in studies exploring its catalytic activity. For instance, dioxidovanadium(V) complexes with related thiazol-hydrazone ligands have demonstrated effectiveness in catalyzing olefin oxidation. These complexes show promise due to their higher conversion rates in oxidation reactions compared to other agents (Ghorbanloo et al., 2017).
Structural Analysis and Hydrogen Bonding
Structural studies of hydrazones related to this compound have been conducted. These studies reveal the absence of significant intramolecular hydrogen bonds and exhibit different conformations and intermolecular hydrogen bonding, contributing to the understanding of the compound's structural properties (Lindgren et al., 2013).
Application in Alcohol Oxidation
This compound has been used in the creation of molybdenum(VI) complexes. These complexes, when encapsulated in zeolite Y, serve as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. The encapsulated catalysts display high activity and stability, offering potential applications in industrial processes (Ghorbanloo & Alamooti, 2017).
Anticancer Activity
Compounds derived from this chemical have been synthesized and screened for their anticancer activity. For example, certain thiazolidine derivatives have shown significant activity against various types of cancer cell lines, indicating potential therapeutic applications (Hassan et al., 2020).
Photophysical Properties
Investigations into the photophysical properties of related benzothiazole compounds have been conducted. These studies provide insights into the excited-state intramolecular proton transfer and other photophysical behaviors of these compounds, which can be relevant for designing advanced materials and sensors (Nagaoka et al., 1993).
Synthesis of Carrier Polymers
This compound has been utilized in the synthesis of novel carrier polymers. These polymers have been studied for their antibacterial and anticancer activities, suggesting applications in drug delivery systems (Attiya et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol are currently unknown. This compound is structurally related to benzothiazoles , which are known to interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are also not well-defined due to the lack of information on its targets. Benzothiazoles can influence a variety of biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit enzymes involved in cellular metabolism, potentially affecting energy production pathways .
Pharmacokinetics
Benzothiazoles are generally well-absorbed due to their planar structure and can distribute widely in the body . They can be metabolized by various enzymes, potentially leading to the formation of active or inactive metabolites. The compound is likely excreted in the urine, although the specifics would depend on its metabolism.
Result of Action
Based on the activities of related benzothiazoles, it could potentially influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Propriétés
IUPAC Name |
2-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c13-6-5-10-11-9-7-3-1-2-4-8(7)16(14,15)12-9/h1-4,10,13H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISHRMGNVOTFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

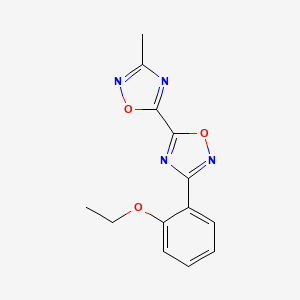

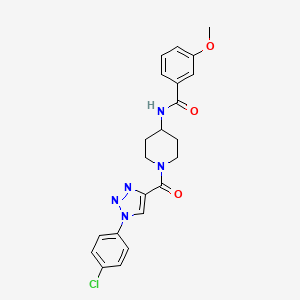
![N-cyclopentyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2888204.png)
![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)

![4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2888212.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2888213.png)
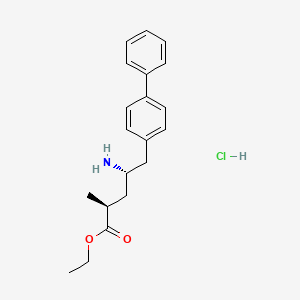
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide](/img/structure/B2888215.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)
